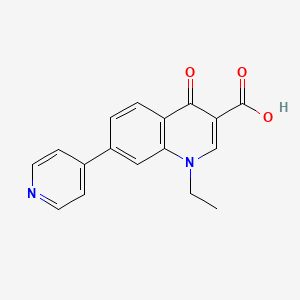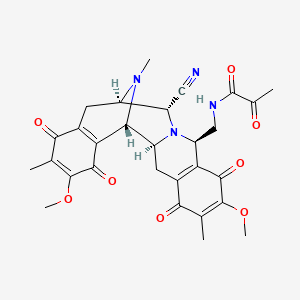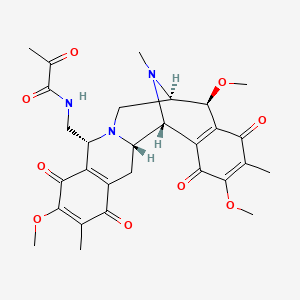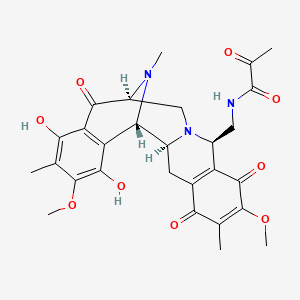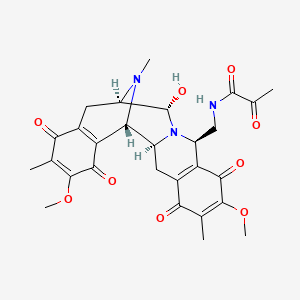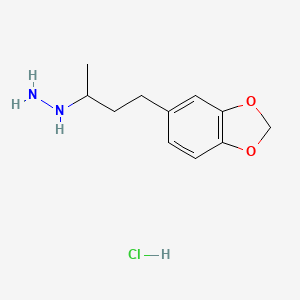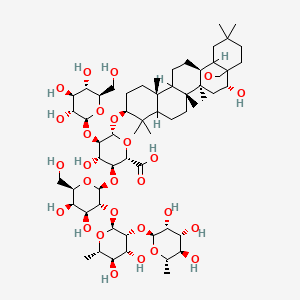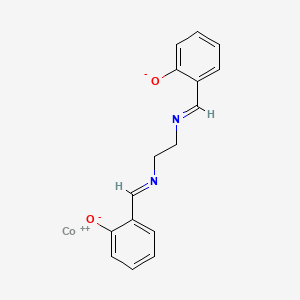
sb 220025
Descripción general
Descripción
SB220025: es un potente, reversible, ATP-competitivo y específico inhibidor de la proteína quinasa 38 activada por mitógenos (MAPK) humana. Es conocido por su alta selectividad y eficacia en la inhibición de la p38 MAPK, lo que lo convierte en una herramienta valiosa en la investigación científica, particularmente en el estudio de la inflamación y las vías relacionadas .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de SB220025 implica la formación de un anillo de imidazol, que luego se sustituye con varios grupos funcionales. Los pasos clave incluyen:
Formación del anillo de imidazol: Esto generalmente se logra mediante una reacción de condensación entre un aldehído y una amina.
Reacciones de sustitución: El anillo de imidazol luego se sustituye con un grupo fluorofenilo, un grupo piperidinilo y un grupo aminopirimidinilo.
Métodos de producción industrial: La producción industrial de SB220025 sigue rutas sintéticas similares pero a mayor escala. El proceso involucra:
Reacciones por lotes: Se utilizan reacciones por lotes a gran escala para formar el anillo de imidazol y llevar a cabo las sustituciones necesarias.
Análisis De Reacciones Químicas
Tipos de reacciones: SB220025 experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar en condiciones específicas para formar varios derivados oxidados.
Reducción: Las reacciones de reducción se pueden utilizar para modificar los grupos funcionales en el anillo de imidazol.
Sustitución: El compuesto puede sufrir reacciones de sustitución para reemplazar un grupo funcional por otro.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.
Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de litio y aluminio.
Sustitución: Las reacciones de sustitución a menudo involucran reactivos halogenados y catalizadores para facilitar la reacción.
Productos principales: Los principales productos formados a partir de estas reacciones incluyen varios derivados de SB220025 con grupos funcionales modificados, que se pueden utilizar para la investigación y el desarrollo adicionales .
Aplicaciones Científicas De Investigación
SB220025 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como herramienta para estudiar la inhibición de la p38 MAPK y sus efectos en varias vías bioquímicas.
Biología: Se emplea en biología celular para investigar el papel de la p38 MAPK en procesos celulares como la apoptosis y la diferenciación celular.
Medicina: Se ha explorado por sus posibles aplicaciones terapéuticas en el tratamiento de enfermedades inflamatorias, cáncer y otras afecciones donde se implica la p38 MAPK.
Industria: Se utiliza en el desarrollo de nuevos fármacos y agentes terapéuticos dirigidos a la p38 MAPK .
Mecanismo De Acción
SB220025 ejerce sus efectos uniéndose al sitio activo de la p38 MAPK, inhibiendo su actividad. Esta inhibición previene la fosforilación y activación de los objetivos posteriores involucrados en las respuestas inflamatorias. El compuesto exhibe una alta selectividad para la p38 MAPK sobre otras quinasas, lo que lo convierte en una herramienta valiosa para estudiar vías de señalización específicas .
Comparación Con Compuestos Similares
Compuestos similares:
SB203580: Otro inhibidor de la p38 MAPK con propiedades similares pero diferente selectividad y potencia.
VX-702: Un potente inhibidor de la p38 MAPK utilizado en ensayos clínicos para enfermedades inflamatorias.
BIRB 796: Un inhibidor de la p38 MAPK altamente selectivo con una estructura química diferente.
Singularidad de SB220025: SB220025 es único debido a su alta selectividad para la p38 MAPK y su mecanismo de inhibición reversible, ATP-competitivo. Esto lo hace particularmente útil para estudiar los roles específicos de la p38 MAPK en varios procesos biológicos y para desarrollar terapias dirigidas .
Propiedades
IUPAC Name |
4-[5-(4-fluorophenyl)-3-piperidin-4-ylimidazol-4-yl]pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN6/c19-13-3-1-12(2-4-13)16-17(15-7-10-22-18(20)24-15)25(11-23-16)14-5-8-21-9-6-14/h1-4,7,10-11,14,21H,5-6,8-9H2,(H2,20,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSPFURGQAYMVAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C=NC(=C2C3=NC(=NC=C3)N)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
165806-53-1 | |
| Record name | SB-220025 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0165806531 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-[4-(4-fluorophenyl)-1-(piperidin-4-yl)-1H-imidazol-5-yl]pyrimidin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SB-220025 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MX95H97VRG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details














Synthesis routes and methods II
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

